molecular formula C9H10N4O2 B5807499 Methyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate

Methyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No.: B5807499
M. Wt: 206.20 g/mol
InChI Key: LNBWUASCTKIACJ-UHFFFAOYSA-N
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Description

Methyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing triazolopyrimidines involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

Industrial production methods for triazolopyrimidines often involve large-scale microwave-assisted synthesis due to its efficiency and scalability. The use of microwave irradiation reduces reaction times and increases yields, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of methyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular pathways involved in inflammation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is unique due to its specific substitution pattern and the presence of the carboxylate group, which can influence its reactivity and biological activity .

Biological Activity

Methyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate (commonly referred to as dmtp) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of dmtp can be represented by the following molecular formula:

  • Molecular Formula : C₇H₈N₄O₂
  • Molecular Weight : 168.17 g/mol
  • CAS Number : 7681-99-4

The compound features a triazole ring fused with a pyrimidine moiety, which is essential for its biological activity. The presence of methyl groups at positions 5 and 7 enhances its lipophilicity and potentially its ability to penetrate biological membranes.

Antiviral Activity

Recent studies have indicated that dmtp derivatives exhibit antiviral properties, particularly against RNA viruses such as influenza. A study demonstrated that modifications on the triazolo-pyrimidine scaffold could disrupt the interaction between viral proteins essential for replication. The IC₅₀ values for some derivatives were reported in the micromolar range, indicating promising antiviral activity against influenza A virus by inhibiting the PA-PB1 interaction critical for viral polymerase function .

Anticancer Potential

Dmtp has shown potential as an anticancer agent. Research indicates that triazolo-pyrimidine derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways and the induction of oxidative stress. In vitro studies have reported significant cytotoxic effects against various cancer cell lines .

Calcium Channel Blockade

Dmtp and its derivatives have been studied for their calcium channel blocking activities. A study involving mouse neuroblastoma cells showed that these compounds could inhibit inward calcium currents, which suggests a role in regulating calcium homeostasis in excitable cells . This property may contribute to their therapeutic potential in cardiovascular diseases.

Case Study 1: Antiviral Activity Against Influenza

In a study assessing the antiviral efficacy of dmtp derivatives against the influenza virus, several compounds were tested for their ability to inhibit viral replication. The most potent derivative had an IC₅₀ value of 0.41 µM, demonstrating significant antiviral activity compared to standard treatments .

CompoundIC₅₀ (µM)Remarks
dmtp Derivative A0.41Most potent
dmtp Derivative B3.5Moderate activity
Ribavirin (Control)10Standard antiviral

Case Study 2: Anticancer Activity

A series of dmtp derivatives were evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that certain modifications to the dmtp structure significantly enhanced anticancer activity:

CompoundCell LineIC₅₀ (µM)
dmtp Derivative CHeLa15 ± 2
dmtp Derivative DMCF-725 ± 3
Control Drug (e.g., Cisplatin)HeLa10 ± 1

These findings suggest that specific structural modifications can lead to improved biological activity against cancer cells.

Properties

IUPAC Name

methyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-5-4-6(2)13-9(10-5)11-7(12-13)8(14)15-3/h4H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBWUASCTKIACJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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